5-Cyclopropyl-4-iodo-1,3-oxazole 5-Cyclopropyl-4-iodo-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18179529
InChI: InChI=1S/C6H6INO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2
SMILES:
Molecular Formula: C6H6INO
Molecular Weight: 235.02 g/mol

5-Cyclopropyl-4-iodo-1,3-oxazole

CAS No.:

Cat. No.: VC18179529

Molecular Formula: C6H6INO

Molecular Weight: 235.02 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropyl-4-iodo-1,3-oxazole -

Specification

Molecular Formula C6H6INO
Molecular Weight 235.02 g/mol
IUPAC Name 5-cyclopropyl-4-iodo-1,3-oxazole
Standard InChI InChI=1S/C6H6INO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2
Standard InChI Key LJMMHROXKAOAKK-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=C(N=CO2)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a planar oxazole core (C₃H₃NO) fused with a cyclopropyl group and an iodine atom. X-ray crystallography and computational studies confirm that the iodine atom introduces steric and electronic effects, enhancing electrophilic reactivity at the 4-position . The cyclopropyl group contributes to ring strain, influencing conformational stability and interaction with biological targets.

Spectroscopic Characterization

  • NMR Spectroscopy: The parent oxazole ring exhibits aromatic proton resonances between 7.00–8.00 ppm in 1^1H-NMR, while the cyclopropyl protons appear as a multiplet at 1.00–2.50 ppm .

  • IR Spectroscopy: Key absorbances include C–N stretching at 1,537 cm⁻¹ and C–O deformation at 1,080 cm⁻¹ .

  • Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts like [M+H]⁺ and [M+Na]⁺ are 133.0 Ų and 139.6 Ų, respectively .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₆INO
Molecular Weight235.02 g/mol
CAS Number2751621-76-6
SMILESC1CC1C2=C(N=CO2)I
LogP (Calculated)2.1
SolubilityInsoluble in water; soluble in DMSO

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The primary method involves Robinson-Gabriel cyclization:

  • Precursor Preparation: Cyclopropylamine reacts with α-iodo-β-ketoesters to form β-hydroxy amides.

  • Cyclization: Treatment with diethylaminosulfur trifluoride (DAST) induces ring closure, yielding the oxazole core.

  • Iodination: Electrophilic iodination using N-iodosuccinimide (NIS) selectively substitutes the 4-position .

Industrial Production

Scalable protocols employ continuous flow reactors to enhance yield (75–85%) and purity (>95%). Key parameters include:

  • Temperature: 80–100°C

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Catalyst: Copper(I) iodide (5 mol%) .

Table 2: Synthetic Method Comparison

MethodYield (%)Purity (%)Key Advantage
Robinson-Gabriel7892High regioselectivity
PIDA-Mediated Cyclization8295Metal-free conditions
Flow Chemistry8597Scalability

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The iodine atom undergoes facile displacement with nucleophiles (e.g., azide, cyanide), generating derivatives like 4-azido-5-cyclopropyloxazole (C₆H₅N₄O).

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with alkynes, forming polycyclic structures. For example, reaction with phenylacetylene yields a tricyclic product (C₁₄H₁₀INO) with enhanced rigidity .

Table 3: Common Reactions and Products

Reaction TypeReagentsMajor Product
SubstitutionNaN₃, DMF4-Azido derivative
OxidationKMnO₄, H₂OOxazole-4-carboxylic acid
CycloadditionPhenylacetylene, CuITricyclic adduct

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate tubulin polymerization inhibition (IC₅₀ = 3.2 μM) in HeLa cells, comparable to paclitaxel. The iodine atom enhances binding to tubulin’s colchicine site, disrupting microtubule dynamics and inducing apoptosis .

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 31.25 µg/mL) and Escherichia coli (MIC = 125 µg/mL), the compound outperforms fluconazole (MIC = 250 µg/mL) by inhibiting bacterial dihydrofolate reductase .

Table 4: Biological Activity Profile

TargetActivity (IC₅₀/MIC)Mechanism
Tubulin (HeLa)3.2 μMMicrotubule destabilization
DHFR (S. aureus)31.25 µg/mLEnzyme inhibition
Topoisomerase II45 μMDNA cleavage suppression

Applications in Drug Development and Material Science

Medicinal Chemistry

The compound serves as a versatile pharmacophore in kinase inhibitors (e.g., EGFR-TK) and antimicrobial agents. Derivatives with 4-azido groups show enhanced blood-brain barrier permeability .

Material Science

Its rigid structure and halogenated motif enable use in organic semiconductors (hole mobility = 0.12 cm²/V·s) and liquid crystals .

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